molecular formula C10H6BrFN2O2 B13300944 5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13300944
M. Wt: 285.07 g/mol
InChI Key: HUSHQPNRMXVBEG-UHFFFAOYSA-N
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Description

5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine and fluorine atom on a phenyl ring, which is attached to a pyrazole ring with a carboxylic acid group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route involves the bromination and fluorination of a phenyl ring, followed by the formation of the pyrazole ring and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and safety, often employing automated systems to control reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines, ethers, or halides.

Scientific Research Applications

5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pyrazole ring and carboxylic acid group also play crucial roles in its activity, influencing its solubility, stability, and overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-fluorophenylboronic acid: This compound shares the bromine and fluorine substitution pattern but differs in its boronic acid group.

    4-Fluorophenylboronic acid: Similar in having a fluorine atom on the phenyl ring but lacks the bromine atom and pyrazole ring.

    3-Bromo-4-fluorophenol: Contains the same bromine and fluorine substitution but has a hydroxyl group instead of a carboxylic acid.

Uniqueness

5-(3-Bromo-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid is unique due to its combination of a bromine and fluorine-substituted phenyl ring with a pyrazole ring and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

Molecular Formula

C10H6BrFN2O2

Molecular Weight

285.07 g/mol

IUPAC Name

3-(3-bromo-4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H6BrFN2O2/c11-6-3-5(1-2-7(6)12)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)

InChI Key

HUSHQPNRMXVBEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=C2)C(=O)O)Br)F

Origin of Product

United States

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